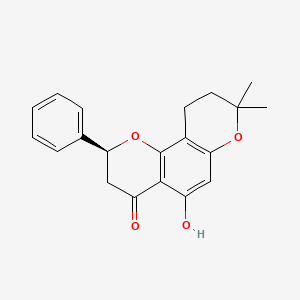
シクロブチルメタンスルホニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C5H9ClO2S. It is a liquid at room temperature and is known for its reactivity, particularly in organic synthesis. This compound is used as a reagent in various chemical reactions due to its ability to introduce the sulfonyl chloride functional group into organic molecules .
科学的研究の応用
Cyclobutylmethanesulfonyl chloride is used in scientific research for various applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can then be further modified.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
作用機序
Target of Action
Cyclobutylmethanesulfonyl chloride is a chemical compound used in the preparation of tetrahydropyrrole compounds as D2 receptors and DAT receptors inhibitors . .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
The specific biochemical properties of Cyclobutylmethanesulfonyl chloride are not well-documented in the literature. As a sulfonyl chloride, it is likely to be reactive and may interact with various biomolecules in the cell. Sulfonyl chlorides are typically electrophilic and can react with nucleophilic groups in proteins, nucleic acids, and other biomolecules .
Cellular Effects
Chloride ions are known to play crucial roles in various cellular processes, including the regulation of cell volume, electrical excitability, and transepithelial transport
Molecular Mechanism
Given its chemical structure, it may interact with biomolecules through covalent bonding, potentially leading to changes in the function of these molecules .
準備方法
Cyclobutylmethanesulfonyl chloride can be synthesized through the reaction of cyclobutane with sulfonyl chloride under appropriate conditions . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis process while maintaining high purity and yield.
化学反応の分析
Cyclobutylmethanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonyl derivatives. Common reagents include alcohols, amines, and thiols.
Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.
Addition Reactions: It can participate in addition reactions with various nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an alcohol typically yields a sulfonate ester .
類似化合物との比較
Cyclobutylmethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and toluenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, cyclobutylmethanesulfonyl chloride is unique due to the presence of the cyclobutyl group, which can impart different reactivity and properties to the molecule. Similar compounds include:
- Methanesulfonyl chloride (CH3SO2Cl)
- Toluenesulfonyl chloride (C7H7SO2Cl)
- Ethanesulfonyl chloride (C2H5SO2Cl) .
Cyclobutylmethanesulfonyl chloride’s unique structure makes it particularly useful in specific synthetic applications where the cyclobutyl group is desired.
特性
IUPAC Name |
cyclobutylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-9(7,8)4-5-2-1-3-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSOBWFPCITKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717338 |
Source


|
| Record name | Cyclobutylmethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220695-06-6 |
Source


|
| Record name | Cyclobutylmethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














